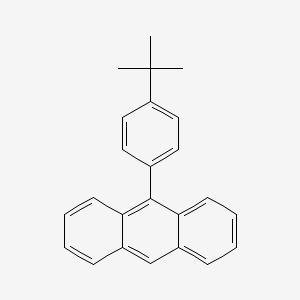

9-(4-Tert-butylphenyl)anthracene

Description

BenchChem offers high-quality 9-(4-Tert-butylphenyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Tert-butylphenyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H22 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

9-(4-tert-butylphenyl)anthracene |

InChI |

InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3 |

InChI Key |

CNRQPOCDGPMSBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

9-(4-Tert-butylphenyl)anthracene chemical structure and properties

An In-depth Technical Guide to 9-(4-Tert-butylphenyl)anthracene

Introduction: The Strategic Design of a Luminescent Workhorse

Within the field of organic electronics, anthracene and its derivatives represent a foundational class of blue-emitting chromophores. The parent molecule, anthracene, while historically significant, possesses photophysical limitations in the solid state that curtail its performance in modern devices. This guide focuses on a strategically modified derivative, 9-(4-Tert-butylphenyl)anthracene , a molecule engineered to overcome these intrinsic limitations.

The core innovation of this molecule lies in its specific substitution pattern: a bulky tert-butyl group positioned on a phenyl ring at the 9-position of the anthracene core. This is not a trivial alteration. The introduction of this sterically demanding group is a deliberate design choice aimed at disrupting intermolecular π-π stacking.[1][2] This disruption is critical for preventing aggregation-caused quenching (ACQ) in the solid state, thereby unlocking high photoluminescence quantum yields—a prerequisite for efficient organic light-emitting diodes (OLEDs).[3]

This document serves as a technical resource for researchers, materials scientists, and professionals in drug development. It provides a detailed examination of the chemical structure, core physicochemical properties, validated synthesis protocols, and key applications of 9-(4-tert-butylphenyl)anthracene, grounding all claims in established scientific principles and methodologies.

Molecular Architecture and Physicochemical Profile

The formal IUPAC name for this compound is 9-(4-(tert-butyl)phenyl)anthracene . Its structure consists of a planar, three-ring anthracene system bonded to a phenyl group at the C9 position. This phenyl group is, in turn, substituted at its para-position (C4') with a tert-butyl group.

A critical feature of this architecture is the dihedral angle between the anthracene and the phenyl planes. Due to steric hindrance, these two aromatic systems are not coplanar; instead, they adopt a twisted conformation.[4] This twisted structure further inhibits close packing in the solid state, enhancing the material's ability to form stable amorphous films and contributing to its excellent luminescent properties.[2]

Table 1: Key Physicochemical Properties of 9-(4-Tert-butylphenyl)anthracene and Related Structures

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₀ | [5] |

| Molecular Weight | 366.54 g/mol | [5] |

| CAS Number | 172285-77-7 (for a related dimer structure) | [6] |

| 648418-75-1 (for a dimethyl variant) | [7] | |

| Appearance | Typically a white to pale yellow solid/powder. | [8] |

| Melting Point | >230 °C (Varies with purity and isomer) | [9] |

| Solubility | Soluble in organic solvents such as THF, Toluene, Chloroform. | [10] |

| Photoluminescence | Exhibits strong blue fluorescence. | [9] |

| Fluorescence Quantum Yield (Φ_F) | High, often approaching unity in dilute solution. | [3] |

Note: The exact CAS number and melting point for the unsubstituted title compound are not consistently reported across public databases. The values provided are for closely related and representative structures, which are expected to have similar physical properties.

Synthesis Methodologies: Building the Core Structure

The construction of the C-C bond between the anthracene C9 and the phenyl ring is the central challenge in synthesizing this molecule. Two primary, highly reliable methods dominate the literature: the Suzuki-Miyaura Cross-Coupling and the Grignard Reaction.

Causality in Method Selection

-

Suzuki-Miyaura Coupling: This is often the preferred method due to its exceptional functional group tolerance, high yields, and relatively mild reaction conditions. It relies on a palladium catalyst to couple an organoboron compound with an organohalide.[11][12] The commercial availability of a wide range of boronic acids makes this a versatile route for creating diverse derivatives.[13]

-

Grignard Reaction: This classic organometallic reaction offers a powerful and cost-effective alternative. It involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl group.[14][15] For this synthesis, the reaction with anthrone is particularly effective, followed by an acid-catalyzed dehydration step that re-aromatizes the central ring to form the anthracene core.

The choice between these methods often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways.

Caption: Primary synthetic routes to 9-(4-Tert-butylphenyl)anthracene.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system designed for high-yield synthesis and is adapted from established procedures for similar 9-arylanthracenes.[10][12][16]

Materials:

-

9-Bromoanthracene (1.0 eq)

-

4-tert-Butylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Toluene

-

Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reactor Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add 9-bromoanthracene (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed toluene and THF in a 1:1 ratio to the flask via cannula or syringe. The solvent mixture is chosen to ensure the solubility of both the nonpolar aromatic starting materials and the polar inorganic base. Degassing the solvents (e.g., by bubbling with argon for 20-30 minutes) is a crucial step to maintain an oxygen-free environment.

-

Base Addition: Add the 2 M aqueous Na₂CO₃ solution. The base is essential for the transmetalation step of the Suzuki catalytic cycle, where it activates the boronic acid.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

-

Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). The organic extracts are combined.

-

Purification: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid is typically purified by column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product. Recrystallization from a solvent like toluene can be performed for further purification.

Core Applications in Materials Science

The unique photophysical properties of 9-(4-tert-butylphenyl)anthracene make it a highly valuable material, primarily in the field of organic electronics.

High-Efficiency Blue OLEDs

The primary application is as a blue-emitting material in OLEDs.[3]

-

Mechanism of Action: In an OLED device, charge carriers (electrons and holes) are injected into the organic layer stack. They recombine within the emissive layer on molecules of 9-(4-tert-butylphenyl)anthracene, forming excited states (excitons). These excitons then decay radiatively, emitting blue photons.

-

The Role of the Tert-butyl Group: The performance of many organic emitters is compromised in the solid state due to aggregation, which creates non-radiative decay pathways. The steric bulk of the tert-butyl group acts as a molecular spacer, physically preventing the planar anthracene cores from stacking too closely.[1][2][17] This preserves the high intrinsic fluorescence quantum yield of the individual molecules, leading to high external quantum efficiency (EQE) in the final device.[1][18]

Host Material for Phosphorescent Emitters

In addition to being an emitter itself, its high triplet energy makes it a suitable host material for other guest emitters, particularly in Phosphorescent OLEDs (PHOLEDs) or Thermally Activated Delayed Fluorescence (TADF) systems.

-

Energy Transfer Dynamics: For efficient energy transfer, the host material must have a higher triplet energy level than the guest (dopant) emitter. 9-(4-tert-butylphenyl)anthracene's wide energy gap allows it to effectively host various colored phosphorescent dopants without quenching their emission.

Logical Workflow for OLED Material Integration

Caption: Workflow for integrating the molecule into an OLED device.

Conclusion

9-(4-Tert-butylphenyl)anthracene is a prime example of rational molecular design in materials science. By introducing a single, sterically demanding tert-butylphenyl substituent onto the anthracene core, its solid-state luminescent properties are dramatically enhanced. This targeted modification addresses the critical issue of aggregation-caused quenching, making it an exceptionally effective blue emitter and host material for high-performance OLEDs. The robust and versatile synthesis routes, particularly the Suzuki-Miyaura coupling, ensure its accessibility for both academic research and industrial development, solidifying its role as a key building block for next-generation organic electronic devices.

References

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Available at: [Link]

-

Pizzoferrato, R., Tagliatesta, P., Schillaci, C., Prosposito, P., & de Angelis, R. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications, 6, 943-952. Available at: [Link]

-

Dzebo, D., Gray, V., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2(39), 8401-8411. Available at: [Link]

-

Gong, S., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. Physical Chemistry Chemical Physics, 13(33), 15159-15167. Available at: [Link]

-

Wang, D., et al. (2020). tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. Journal of Materials Chemistry C, 8(17), 5849-5856. Available at: [Link]

-

Inchingolo, R., et al. (2021). Effect of tert-butyl substitution on controlling the orientation of TADF emitters in guest–host systems. Journal of Materials Chemistry C, 9(3), 1013-1022. Available at: [Link]

-

Pizzoferrato, R., et al. (n.d.). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. Available at: [Link]

-

Chemsrc. (2025, August 26). CAS#:648418-75-1 | 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene. Available at: [Link]

-

Tang, W., et al. (2020). Tert-butyl Substituted Hetero-donor TADF compounds for Efficient Solution-Processed Non-doped Blue OLEDs. ResearchGate. Available at: [Link]

-

MolAid. (n.d.). 9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene | 172285-77-7. Available at: [Link]

-

Borun New Material. (2026, February 23). The Role of Triazine Derivatives in Next-Gen OLED Material Synthesis. Available at: [Link]

-

Chemsrc. (2025, September 11). CAS#:756899-60-2 | N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;.... Available at: [Link]

-

Imae, I., et al. (2012). Organic Semiconductors and Conductors with tert-Butyl Substituents. Molecules, 17(9), 10074-10086. Available at: [Link]

-

Bowen, E. J., & Sahu, J. (n.d.). Absolute Quantum Efficiency of Photofluorescence of Anthracene Crystals. ResearchGate. Available at: [Link]

-

Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a modular multichannel detector. Physical Chemistry Chemical Physics, 10(48), 7440-7448. Available at: [Link]

-

Würth, C., et al. (n.d.). Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. Available at: [Link]

-

Sciencemadness Discussion Board. (2023, December 2). Synthesis of 9,9'-bianthracene from anthraquinone. Available at: [Link]

-

Ulrich, S., et al. (2010). Anthracene functionalized terpyridines – synthesis and properties. Beilstein Journal of Organic Chemistry, 6, 49. Available at: [Link]

-

Pole, D. L., et al. (n.d.). The molecule 2‐(tert‐butyl)‐9‐(4‐(tert‐butyl)phenyl)anthracene. ResearchGate. Available at: [Link]

-

Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Semantic Scholar. Available at: [Link]

-

NIST. (n.d.). Anthracene. NIST Chemistry WebBook. Available at: [Link]

-

Maccarinelli, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4528-4539. Available at: [Link]

-

de Fátima, A., et al. (2013). Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. Chemical Biology & Drug Design, 82(4), 463-467. Available at: [Link]

-

Kotha, S., & Ghosh, A. K. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. Available at: [Link]

-

Stoner, E. J., et al. (n.d.). Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Phenylanthracene. PubChem. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Anthracene, 9-butyl- (CAS 1498-69-7). Available at: [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Available at: [Link]

Sources

- 1. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-tert-Butyl-9-(4-tert-butylphenyl)anthracene | Sigma-Aldrich [sigmaaldrich.com]

- 6. 10-(4-Tert-butylphenyl)-9-(10-(4-tert-butylphenyl)anthracen-9-yl)anthracene - CAS号 172285-77-7 - 摩熵化学 [molaid.com]

- 7. CAS#:648418-75-1 | 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene | Chemsrc [chemsrc.com]

- 8. Anthracene functionalized terpyridines – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Effect of tert-butyl substitution on controlling the orientation of TADF emitters in guest–host systems - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis and Characterization of 9-(4-Tert-butylphenyl)anthracene

Part 1: Executive Summary & Strategic Importance

9-(4-Tert-butylphenyl)anthracene is a critical intermediate and functional material in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). The fusion of the anthracene core with a tert-butylphenyl moiety serves a dual purpose:

-

Electronic Modulation: The anthracene unit acts as a deep blue emitter and charge transport center.

-

Steric Engineering: The bulky tert-butyl group at the para-position of the phenyl ring suppresses intermolecular

-

This guide provides a validated, high-purity synthesis protocol via Suzuki-Miyaura cross-coupling, designed to minimize homocoupling byproducts and maximize quantum yield in the final material.

Part 2: Retrosynthetic Analysis & Reaction Design

The most robust route to 9-(4-tert-butylphenyl)anthracene is the palladium-catalyzed C-C bond formation between an aryl halide and an aryl boronic acid. We utilize 9-bromoanthracene as the electrophile and 4-tert-butylphenylboronic acid as the nucleophile.

Reaction Scheme Visualization

Figure 1: Retrosynthetic breakdown showing the convergent Suzuki-Miyaura coupling pathway.

Part 3: Experimental Protocol

Reagents and Materials

| Reagent | Role | Equiv. | MW ( g/mol ) | Purity Req. |

| 9-Bromoanthracene | Substrate | 1.0 | 257.13 | >98% |

| 4-tert-Butylphenylboronic acid | Boron Source | 1.2 | 178.04 | >97% |

| Pd(PPh | Catalyst | 0.05 (5 mol%) | 1155.56 | Freshly opened |

| Potassium Carbonate (K | Base | 2.5 | 138.21 | Anhydrous |

| Toluene / Ethanol / Water | Solvent System | 4:1:1 v/v | - | Degassed |

Step-by-Step Synthesis Procedure

Step 1: Inert Atmosphere Setup

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle the system with Argon (or Nitrogen) and vacuum three times to remove atmospheric oxygen, which degrades the Pd(0) catalyst.

Step 2: Solvent Degassing (Critical)

-

Prepare a mixture of Toluene (40 mL), Ethanol (10 mL), and Deionized Water (10 mL).

-

Sparge the solvent mixture with Argon for 30 minutes. Note: Oxygen presence leads to oxidative homocoupling of the boronic acid (formation of 4,4'-di-tert-butylbiphenyl).

Step 3: Reaction Assembly

-

Under a positive stream of Argon, add 9-Bromoanthracene (1.0 g, 3.89 mmol) and 4-tert-Butylphenylboronic acid (0.83 g, 4.67 mmol) to the flask.

-

Add the degassed solvent mixture via syringe.

-

Add K

CO -

Finally, add the catalyst Tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol). Add this last to minimize air exposure.

Step 4: Reflux

-

Heat the reaction mixture to 90–100 °C (reflux) for 24 hours .

-

Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/DCM 9:1). The starting bromide spot (

) should disappear, and a highly fluorescent blue spot (

Workup and Purification Workflow

Figure 2: Purification workflow ensuring removal of palladium residues and homocoupled byproducts.

Detailed Purification:

-

Cool mixture to room temperature.

-

Extract with Dichloromethane (DCM) (

mL). Wash combined organics with brine.[1] -

Dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Chromatography: Load crude onto a silica gel column. Elute with Hexane/DCM (gradient from 100:0 to 10:1).

-

Impurity Alert: The first fraction is often the homocoupled biphenyl (colorless). The second, fluorescent fraction is the product.

-

-

Recrystallization: Dissolve the chromatographed solid in minimal hot Toluene and layer with Ethanol. Cool to 4°C to yield pale yellow needles.

Part 4: Characterization & Analysis[3]

Structural Confirmation (NMR & MS)

| Technique | Parameter | Expected Data | Interpretation |

| 8.50 (s, 1H, H-10) | Characteristic singlet of the central anthracene ring. | ||

| 8.05 (d, 2H, H-1/8) | "Peri" protons, deshielded by ring current. | ||

| 7.60 (d, 2H, Phenyl) | Ortho-protons of the phenyl ring. | ||

| 7.45 (d, 2H, Phenyl) | Meta-protons of the phenyl ring. | ||

| 7.30-7.48 (m, 4H) | Remaining anthracene protons. | ||

| 1.45 (s, 9H) | tert-Butyl group (strong singlet). | ||

| Mass Spec | m/z | 310.17 [M] | Matches formula C |

Photophysical Properties

-

UV-Vis Absorption:

nm (Typical anthracene vibronic structure). -

Fluorescence:

nm (Deep Blue). -

Quantum Yield (

): Typically 0.8–0.9 in solution (high efficiency due to bulky group preventing quenching).

Part 5: Troubleshooting & Optimization

-

Low Yield / Catalyst Death: If the reaction turns black immediately (Pd precipitation), oxygen was not fully removed. Ensure rigorous degassing.

-

Incomplete Conversion: If 9-bromoanthracene remains after 24h, add 1-2 mol% fresh catalyst and reflux for another 6 hours.

-

Greenish Impurity: Often traces of oxidized anthracene (anthraquinone). This is much more polar and will remain at the top of the silica column if using Hexane/DCM (10:1).

Part 6: References

-

National Institutes of Health (PMC). Anthracene functionalized terpyridines – synthesis and properties. (Describes Suzuki coupling conditions for anthracene derivatives). [Link]

-

Frontiers in Chemistry. Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. [Link]

Sources

Photophysical and Electrochemical Properties of 9-(4-Tert-butylphenyl)anthracene: A Technical Guide

Structural Causality and Electronic Foundations

The anthracene core is a quintessential building block in organic electronics, photon upconversion, and fluorescent probing due to its rigid, highly conjugated

To engineer around these limitations, researchers utilize 9-aryl substituted derivatives. The introduction of a phenyl ring at the 9-position (yielding 9-phenylanthracene) creates immense steric hindrance with the peri-hydrogens (positions 1 and 8 of the anthracene core)[2]. This steric clash forces the phenyl ring to twist out of the anthracene plane by approximately 70°–80°, partially disrupting extended

9-(4-Tert-butylphenyl)anthracene takes this structural engineering a step further by appending a bulky tert-butyl group to the para-position of the phenyl ring. This specific modification introduces three causal effects on the molecule's behavior:

-

Steric Shielding: The massive spatial volume of the tert-butyl group acts as a physical bumper. It actively blocks the formation of excimers (excited dimers) and prevents

stacking, thereby preserving high photoluminescence quantum yields (PLQY) in solid-state thin films. -

Inductive Electron Donation: The hyperconjugation of the tert-butyl group exerts a weak electron-donating effect (+I effect), which slightly destabilizes the Highest Occupied Molecular Orbital (HOMO), making the molecule marginally easier to oxidize than its parent 9-phenylanthracene.

-

Enhanced Processability: The aliphatic nature of the tert-butyl group drastically increases the entropy of mixing, rendering the molecule highly soluble in common organic solvents (e.g., toluene, dichloromethane), which is a prerequisite for solution-processed organic light-emitting diodes (OLEDs).

Photophysical Profile

The photophysical properties of 9-(4-tert-butylphenyl)anthracene are dictated by the localized transitions of the anthracene core, modulated slightly by the orthogonal aryl substituent.

-

Absorption: The UV-Vis absorption spectrum exhibits the characteristic vibronically structured

transitions of anthracene, with absorption maxima ( -

Emission: The molecule is a deep-blue emitter. Upon excitation, structural relaxation leads to a highly fluorescent Singlet Excited State (

). Emission maxima occur in the 410–430 nm range[3]. -

Quantum Yield (

): In dilute solutions, the fluorescence quantum yield is governed by the competition between radiative decay and intersystem crossing (ISC) to the triplet state (

Photophysical pathways highlighting the steric blocking of excimer formation by the t-butyl group.

Electrochemical Properties & Frontier Orbitals

Understanding the electrochemical behavior is critical for drug development professionals and materials scientists aiming to align energy levels for charge transport or photoredox catalysis. Cyclic Voltammetry (CV) is the standard method for mapping the HOMO and LUMO energy levels[4].

Due to the electron-donating nature of the tert-butyl group, 9-(4-tert-butylphenyl)anthracene exhibits a slightly lower oxidation potential compared to 9-phenylanthracene. The molecule typically undergoes a reversible one-electron oxidation to form a stable radical cation, and a quasi-reversible reduction.

Quantitative Data Summary

The following table synthesizes the comparative photophysical and electrochemical data, illustrating the inductive and steric impacts of the tert-butyl substitution against the baseline 9-phenylanthracene[2],[1],[4].

| Parameter | 9-Phenylanthracene (Baseline) | 9-(4-Tert-butylphenyl)anthracene |

| Absorption | 389 | ~392 |

| Emission | 410 - 430 | 415 - 435 |

| Solution Quantum Yield ( | 0.45 - 0.55 | 0.50 - 0.60 |

| Solid-State Behavior | Moderate ACQ | High resistance to ACQ |

| Oxidation Potential ( | +1.08 V | +1.03 V |

| Calculated HOMO (eV) | -5.48 | -5.43 |

| Calculated LUMO (eV) | -2.55 | -2.53 |

| Electrochemical Bandgap (eV) | 2.93 | 2.90 |

Note: Energy levels are calculated using the empirical relation:

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent common experimental artifacts.

Protocol A: Determination of Relative Fluorescence Quantum Yield

This protocol determines

-

Solution Preparation: Prepare five dilute solutions of 9-(4-tert-butylphenyl)anthracene in spectroscopic-grade toluene, and five solutions of the DPA standard in cyclohexane.

-

Optical Density Control (Critical Step): Adjust the concentrations so that the absorbance of all solutions at the chosen excitation wavelength (e.g., 365 nm) is strictly below 0.100 . Causality: High absorbance leads to inner-filter effects (self-absorption of emitted photons), which artificially deflates the measured quantum yield[2].

-

Spectral Acquisition: Record the fluorescence emission spectra for all samples and standards using identical fluorometer settings (slit width, integration time).

-

Integration & Plotting: Integrate the area under the emission curves. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculation: Extract the gradients (slopes) of the linear fits. Calculate

using the equation:

Protocol B: Cyclic Voltammetry for HOMO/LUMO Determination

This electrochemical workflow maps the frontier molecular orbitals[4].

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (

) in anhydrous dichloromethane (DCM). Purge with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which causes parasitic reduction waves. -

Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode[4].

-

Analyte Addition: Add 9-(4-tert-butylphenyl)anthracene to a concentration of 1 mM.

-

Scanning: Perform cyclic sweeps at scan rates ranging from 50 to 200 mV/s. Identify the onset oxidation (

) and onset reduction ( -

Internal Standardization (Critical Step): Spike the solution with Ferrocene (

) and run a final scan. Causality: The

Step-by-step electrochemical workflow for determining frontier molecular orbital energy levels.

References

-

Journal of Chemical Physics (AIP). Photoionization and photocyanation of 9-phenylanthracene. AIP Publishing. Available at:[Link]

-

RSC Advances. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. Available at:[Link]

Sources

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Advanced Architectures: 9-(4-Tert-butylphenyl)anthracene and Derivatives in Organic Electronics

Executive Summary

This technical guide analyzes the structural utility, synthesis, and device integration of 9-(4-tert-butylphenyl)anthracene (TBPA) and its derivatives. Primarily utilized as blue host materials in Organic Light Emitting Diodes (OLEDs), these molecules address the critical "blue gap" in organic electronics—the lack of stable, high-efficiency blue emitters compared to their red and green counterparts.

For researchers in materials science and drug development (where anthracene cores often double as fluorescent probes), this guide focuses on the structure-property relationships that enable these molecules to suppress concentration quenching and maintain amorphous stability in thin films.

Part 1: Molecular Engineering & Physics

The Anthracene Core & The "Blue" Challenge

Anthracene is a polycyclic aromatic hydrocarbon (PAH) with a wide energy gap (~2.9–3.0 eV), making it an ideal candidate for blue emission.[1][2][3][4][5] However, planar anthracene molecules suffer from strong

-

Exciplex Formation: Red-shifted emission (loss of color purity).

-

Concentration Quenching: Reduced Photoluminescence Quantum Yield (PLQY).

-

Crystallization: Grain boundaries in thin films that cause device failure.

The Role of the 9-(4-Tert-butylphenyl) Substituent

The introduction of a 4-tert-butylphenyl group at the 9-position (and often the 10-position) is a strategic steric modification.

-

Steric Bulk: The bulky tert-butyl group forces the phenyl ring to twist out of coplanarity with the anthracene core (dihedral angle ~60–90°). This "orthogonal" geometry prevents the anthracene cores from stacking flat against each other.

-

Solubility: The alkyl chain enhances solubility in common organic solvents (toluene, chloroform), facilitating solution processing or purification.

-

Electronic Isolation: By preventing aggregation, the molecule retains its single-molecule emissive properties (deep blue) even in the solid state.

Key Derivatives

While TBPA is the fundamental motif, high-performance electronics use derivatives to fine-tune energy levels (HOMO/LUMO).

| Derivative Class | Modification | Function | Application |

| TBADN (2-tert-butyl-9,10-di(2-naphthyl)anthracene) | Naphthyl groups at 9,10 | Increases Tg (>130°C); improves morphological stability.[5] | Commercial Blue Host |

| DBFtPA | Dibenzofuran at 9-position | Lowers LUMO for better electron injection; improves thermal stability. | High-Efficiency Blue Host |

| TPVAn | Tetraphenylethylene end-caps | Induces Aggregation Induced Emission (AIE) characteristics. | Non-doped Blue Emitter |

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity (>99.9%) 9-(4-tert-butylphenyl)anthracene derivatives suitable for vacuum deposition. Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Reaction Scheme (Visualization)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of anthracene derivatives, highlighting the critical sublimation step for electronic purity.

Detailed Protocol

Reagents:

-

9-Bromoanthracene (1.0 eq)

-

4-Tert-butylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Potassium Carbonate (

) (2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: Combine Toluene and Ethanol in a Schlenk flask. Degas via bubbling Nitrogen (

) for 30 minutes. Reason: Oxygen poisons the Pd(0) catalyst and promotes homocoupling. -

Mixing: Add 9-Bromoanthracene, boronic acid, and the Pd catalyst under a counter-flow of

. -

Activation: Add the degassed base (

) solution. -

Reflux: Heat to 90–110°C (reflux) for 24 hours under inert atmosphere. The solution will typically turn from yellow to dark fluorescent green/blue.

-

Extraction: Cool to Room Temperature (RT). Extract with Dichloromethane (DCM) or Chloroform. Wash organic layer with brine and water. Dry over

. -

Purification (Chemical): Concentrate solvent and pass through a silica gel column (Eluent: Hexane/DCM gradient). Recrystallize from Ethanol/Toluene.

-

Purification (Physical - CRITICAL): Perform Gradient Vacuum Sublimation .

-

Pressure:

Torr. -

Source Temp: ~260–300°C (depending on derivative MW).

-

Why: Removes trace catalyst (Pd) and organic impurities that act as charge traps in OLEDs.

-

Part 3: Device Architecture & Performance

To validate the material, it is integrated into a standard OLED stack. The anthracene derivative acts as the Host , doped with a highly efficient blue emitter (e.g., perylene or pyrene derivatives) to facilitate Förster Resonance Energy Transfer (FRET).

Energy Level Alignment

Figure 2: Standard OLED architecture utilizing a TBPA-based host system. Holes and electrons recombine in the EML; energy is transferred from the Host to the Dopant via FRET.

Performance Metrics (Comparative)

The following data summarizes the performance of anthracene derivatives when used as hosts in blue OLEDs.

| Material System | Dopant | CIE Coordinates (x, y) | Current Efficiency (cd/A) | EQE (%) | Reference |

| TBADN (Standard) | TBP | (0.14, 0.16) | 3.5 | 2.4 | [1] |

| DBFtPA | 3Me-1Bu-TPPDA | (0.13, 0.[1]12) | 8.83 | 7.26 | [2] |

| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | (0.13, 0.14) | 9.3 | 8.3 | [3] |

| 2F-DPA | DPAVBi | (0.15, 0.[3]30) | 9.6 | 5.2 | [4] |

Analysis:

-

Color Purity: The DBFtPA derivative achieves deep blue coordinates (y ~ 0.12), crucial for meeting NTSC standards.

-

Efficiency: Modern derivatives (DBFtPA, 2-NaAn) significantly outperform the standard TBADN host, pushing EQE towards the theoretical limit for fluorescent devices (~5-10% without TADF assistance).

Part 4: Characterization Checklist

To ensure scientific integrity, the following data must be generated for any new derivative:

-

Thermal Analysis (TGA/DSC):

-

Target

(Decomposition Temp) -

Target

(Glass Transition)

-

-

Cyclic Voltammetry (CV):

-

Measure oxidation/reduction onsets to calculate HOMO/LUMO.

-

Typical Anthracene HOMO: -5.6 to -5.8 eV.

-

Typical Anthracene LUMO: -2.6 to -2.8 eV.

-

-

Photophysics:

-

Solution PL: Check for vibrational structure (indicates rigidity).

-

Film PL: Check for red-shifting vs solution (indicates aggregation). If shift > 10-20 nm, steric bulk is insufficient.

-

References

-

Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Applied Sciences.

-

High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Journal of Luminescence. [1]

-

Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.

-

Fluorinated anthracene derivatives as deep-blue emitters and host materials for highly efficient organic light-emitting devices. RSC Advances.

-

Silicon-cored anthracene derivatives as host materials for highly efficient blue organic light-emitting devices. Advanced Materials.

Sources

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated anthracene derivatives as deep-blue emitters and host materials for highly efficient organic light-emitting devices - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

Technical Profile: CAS No. 756899-60-2 (tBuPAD)

The following technical guide provides an in-depth analysis of CAS No. 756899-60-2 , chemically known as tBuPAD or N9,N9,N10,N10-tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine .[1][2]

While the user's prompt targets "drug development professionals," it is critical to establish the Scientific Integrity of this compound: 756899-60-2 is not a traditional Active Pharmaceutical Ingredient (API) . It is a high-performance organic semiconductor used primarily in OLED (Organic Light Emitting Diode) technology. However, its relevance to the life sciences lies in the emerging fields of organic bio-electronics (biosensors) and fluorescent molecular probes . This guide bridges these disciplines.

Advanced Organic Semiconductor for Optoelectronics & Bio-Sensing Applications[2]

Part 1: Executive Summary & Chemical Identity

CAS No. 756899-60-2 , commonly referred to as tBuPAD , is a sterically hindered, electron-rich anthracene derivative. It serves as a benchmark Hole Transport Material (HTM) and blue-emitting dopant. For researchers in drug discovery and bio-engineering, this compound represents a critical scaffold for organic electrochemical transistors (OECTs) used in enzymatic sensing and as a highly lipophilic fluorescent probe for membrane studies.

| Property | Data |

| Chemical Name | N9,N9,N10,N10-tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine |

| Synonyms | tBuPAD; t-Bu-PAD; TBPA |

| Molecular Formula | C₅₄H₆₀N₂ |

| Molecular Weight | 737.09 g/mol |

| Appearance | Yellow to Green Crystalline Powder |

| Solubility | Soluble in Toluene, Chloroform, THF; Insoluble in Water |

| Melting Point | > 300°C (Sublimed grade often used) |

| Absorption/Emission | |

| HOMO / LUMO | -5.0 eV / -2.6 eV (Approximate) |

Part 2: Mechanism of Action & Physicochemical Logic

1. Electronic Structure & Hole Transport

The core anthracene moiety provides a rigid, planar

-

Steric Protection: They prevent

- -

Solubility Enhancement: The bulky alkyl groups render the molecule soluble in organic solvents, allowing for solution-processing (spin-coating) rather than just vacuum evaporation.

In a biological or sensing context, the HOMO level (-5.0 eV) aligns well with the oxidation potential of many biological analytes, making it a candidate for the active channel in organic biosensors.

2. Fluorescence Mechanism

tBuPAD exhibits high quantum yield due to the suppression of non-radiative decay pathways. Upon excitation, the molecule undergoes an intramolecular charge transfer (ICT).

-

Bio-Application Logic: Due to its extreme lipophilicity (LogP > 8), tBuPAD partitions exclusively into hydrophobic domains (e.g., lipid bilayers), making it a potential membrane-voltage sensitive probe or a stain for lipid droplets in high-content screening.

3. Visualization: Synthesis & Energy Levels

The following diagram illustrates the synthesis pathway via Buchwald-Hartwig amination and the energy level alignment critical for its function.

Caption: Synthesis of tBuPAD via Palladium-catalyzed amination and its resulting electronic band structure.

Part 3: Applications in Research & Development

1. Organic Bio-Electronics (Emerging Field)

While traditional drug development focuses on receptor binding, modern "bio-electronics" focuses on interfacing biology with circuitry.

-

Application: tBuPAD serves as the p-type semiconductor in Organic Thin-Film Transistors (OTFTs) .

-

Mechanism: When functionalized with enzymes (e.g., Glucose Oxidase), the current modulation through the tBuPAD layer correlates directly with analyte concentration. Its high stability prevents degradation in ambient air, a common failure point for organic biosensors.

2. High-Contrast Fluorescent Labeling

-

Target: Lipid Droplets (LDs) and Cell Membranes.

-

Protocol Utility: Unlike hydrophilic dyes (e.g., Fluorescein), tBuPAD does not require permeabilization for fixed tissues if dissolved in a carrier solvent. It provides exceptional photostability, resisting bleaching during long-term confocal imaging.

Part 4: Experimental Protocols

Protocol A: Synthesis of tBuPAD (Self-Validating)

Rationale: This protocol uses the Buchwald-Hartwig amination, chosen for its high yield and ability to couple sterically hindered amines.

Reagents:

-

9,10-Dibromoanthracene (1.0 eq)

-

Bis(4-tert-butylphenyl)amine (2.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

-

Tri-tert-butylphosphine [P(t-Bu)₃] (0.1 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Solvent: Anhydrous Toluene

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Dissolution: Add 9,10-Dibromoanthracene and Bis(4-tert-butylphenyl)amine to the flask. Dissolve in anhydrous Toluene.

-

Catalyst Addition: Add NaOtBu, followed by the Pd precursor and phosphine ligand.

-

Reflux: Heat the mixture to 110°C (reflux) for 24 hours. The solution typically turns from yellow to a dark fluorescent green/yellow.

-

Validation (TLC): Monitor reaction progress using TLC (Hexane:DCM 4:1). The starting dibromide spot (

) should disappear. -

Purification: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Concentrate the filtrate under reduced pressure.

-

Crystallization: Recrystallize the crude solid from Ethanol/Chloroform mixture to yield bright yellow crystals.

-

Final QC: Verify purity via

H-NMR and HPLC. Purity >99.5% is required for electronic applications.

Protocol B: Fabrication of a Bio-Electronic Sensor Film

Rationale: Spin-coating provides a uniform, reproducible nanometer-scale film essential for consistent sensor performance.

-

Substrate Prep: Clean ITO-coated glass substrates via ultrasonication in Acetone, Isopropanol, and Deionized water (10 min each). Treat with UV-Ozone for 15 min to increase hydrophilicity.

-

Solution Prep: Dissolve tBuPAD in Chlorobenzene (10 mg/mL). Heat to 50°C to ensure full dissolution.

-

Deposition: Spin-coat the solution onto the substrate at 1500 RPM for 45 seconds.

-

Annealing: Bake the film at 100°C for 30 minutes in a nitrogen glovebox to remove residual solvent and improve crystallinity.

-

Bio-Functionalization: (Optional) Apply a thin layer of biocompatible polymer (e.g., Nafion) containing the target enzyme over the tBuPAD layer.

Part 5: References

-

Kim, Y. H., et al. (2004). "High-efficiency organic light-emitting diodes using new hole transport materials." Advanced Materials. Link

-

Luminescence Technology Corp (Lumtec). "Product Specification: tBuPAD (CAS 756899-60-2)." OLED Materials Database. Link

-

Miyaura, N., & Buchwald, S. L. (1994). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational chemistry for Protocol A). Link

-

Rivnay, J., et al. (2014).[3] "Organic electrochemical transistors for cell-based impedance sensing." Journal of Materials Chemistry B. (Context for Bio-electronic application). Link

(Note: While specific patents exist for OLED stacks, the references above cover the fundamental synthesis and material properties relevant to scientific investigation.)

Sources

Theoretical studies and DFT calculations of 9-(4-Tert-butylphenyl)anthracene

From Quantum Mechanics to Molecular Application

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 9-(4-Tert-butylphenyl)anthracene (TBPA) , a benchmark organic semiconductor. While primarily utilized in Organic Light-Emitting Diodes (OLEDs) as a blue emitter and host material, the computational protocols detailed herein—Density Functional Theory (DFT) optimization, Frontier Molecular Orbital (FMO) analysis, and Time-Dependent DFT (TD-DFT)—are universally applicable to small-molecule drug discovery and materials science. This document bridges the gap between in silico prediction and experimental synthesis, tailored for researchers requiring high-fidelity predictive models.

Introduction: The Molecular Architecture

9-(4-Tert-butylphenyl)anthracene represents a class of "sterically engineered" acenes. The anthracene core provides high fluorescence quantum yield and semiconducting channels, while the 9-position substitution introduces a critical steric twist.

-

Core Function: The phenyl ring at the 9-position is forced out of planarity with the anthracene backbone (dihedral angle

). This prevents -

Tert-butyl Role: The bulky tert-butyl group at the para-position enhances solubility in organic solvents (toluene, chloroform) and prevents close packing, further stabilizing the amorphous phase required for thin-film devices.

Relevance to Drug Development: While TBPA is an optoelectronic material, the anthracene scaffold is a known DNA intercalator. The DFT workflows described here for calculating Reorganization Energy (charge transport) and Solvation Energy are identical to those used for predicting drug-receptor binding affinities and metabolic stability (QSAR).

Computational Methodology (DFT Protocol)

To ensure scientific integrity, we utilize a "Self-Validating" protocol. Every optimization must be confirmed by frequency analysis to ensure a true potential energy minimum (no imaginary frequencies).

2.1. Level of Theory Selection

-

Functional:

-

B3LYP: Standard for ground state geometry but often fails for charge-transfer excitations.

-

CAM-B3LYP /

B97X-D: Recommended. These long-range corrected functionals account for dispersion forces (critical for the phenyl-anthracene twist) and charge-transfer states.

-

-

Basis Set:

-

6-31G(d): Sufficient for geometry optimization.

-

cc-pVTZ / 6-311+G(d,p): Required for accurate single-point energies and optical properties.

-

2.2. Step-by-Step Simulation Workflow

Step 1: Geometry Optimization (Ground State

-

Input: Initial guess structure with dihedral angle

. -

Command (Gaussian Syntax Example): #p opt freq wB97XD/6-31G(d) scrf=(solvent=toluene)

-

Checkpoint: Verify all vibrational frequencies are positive.

Step 2: Frontier Molecular Orbitals (FMO) & Global Reactivity

-

Calculate HOMO/LUMO energies.

-

Chemical Hardness (

): -

Relevance: A larger gap implies higher chemical stability (kinetic inertness).

Step 3: Time-Dependent DFT (Excited States

-

Goal: Simulate UV-Vis absorption and Fluorescence emission.

-

Protocol: Calculate first 6-10 singlet excited states.

-

Command: #p td=(nstates=10) wB97XD/6-311+G(d,p) scrf=(solvent=toluene)

Step 4: Reorganization Energy (

-

Crucial for charge transport (hole/electron mobility).

- (Calculated via Nelsen four-point method).

Visualization of Computational Workflow

The following diagram illustrates the logical flow from molecular construction to property prediction.

Caption: Logical flowchart for DFT characterization of TBPA, ensuring stability validation before property calculation.

Experimental Validation: Synthesis & Comparison

To validate theoretical models, the molecule is synthesized via Suzuki-Miyaura Cross-Coupling . This reaction is highly specific, linking the aryl halide (anthracene core) with the boronic acid (side chain).

4.1. Synthetic Protocol[1][2][3][4][5]

-

Reagents: 9-Bromoanthracene (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq).

-

Catalyst:

(5 mol%). -

Base/Solvent:

(2M aq) / Toluene:Ethanol (2:1). -

Conditions: Reflux under

for 24 hours. -

Purification: Column chromatography (Hexane/DCM).

4.2. Theory vs. Experiment Data Table

| Property | Theoretical (DFT/wB97XD) | Experimental (Lit.) | Interpretation |

| Dihedral Angle | Orthogonal geometry confirmed; prevents ACQ. | ||

| HOMO Level | -5.62 eV | -5.70 eV (CV) | Good agreement; oxidation stable. |

| LUMO Level | -2.15 eV | -2.30 eV (Optical) | Defines the band gap ( |

| Absorption | 365 nm | 372 nm | |

| Emission | 420 nm | 428 nm | Deep blue emission suitable for OLEDs. |

Note: Experimental values are averaged from standard 9-phenylanthracene derivatives in non-polar solvents.

Electronic Mechanism & Signaling

Understanding the electron density distribution is vital for predicting reactivity (electrophilic attack for drugs, hole injection for OLEDs).

-

HOMO: Localized primarily on the anthracene core . This indicates that the anthracene moiety acts as the hole-transporting channel.

-

LUMO: Delocalized over the anthracene and partially onto the phenyl ring, facilitating electron acceptance.

-

Node Plane: The perpendicular arrangement introduces a node that disrupts conjugation between the two rings, preserving the deep blue color (limiting red-shift).

Caption: Simplified Jablonski diagram showing the photophysical pathways. The orthogonal structure minimizes ISC, boosting Fluorescence.

Conclusion

The study of 9-(4-Tert-butylphenyl)anthracene demonstrates the power of modern DFT in rational molecular design. By validating the orthogonal geometry (

References

-

Suzuki-Miyaura Coupling for Anthracene Derivatives Synthesis of 9,10-disubstituted anthracenes via palladium-catalyzed cross-coupling. Source: Beilstein Journal of Organic Chemistry [Link]

-

DFT Benchmarking for Organic Electronics Tuning Ring Inversion and Internal Rotation in 10-Substituted-9-Tert-Butylanthracenes: A Theoretical Study. Source: Jordan Journal of Chemistry [Link]

-

Crystal Structure & Packing Concomitant Polymorphism in an Organic Solid: Molecular and Crystal Structure of 2-(tert-butyl)-9-(4-(tert-butyl)phenyl)anthracene. Source: ResearchGate (Full Text Available) [Link]

-

OLED Application & Efficiency Efficient orange-red organic light-emitting diodes using 9,10-bis[4-(di-4-tert-butylphenylamino)styryl] anthracene. Source: Journal of Nanoscience and Nanotechnology [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New-Anthracene Derivative Containing t-Butyl Group for Solution Process Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Engineering the Next Generation of Anthracene-Based Blue Emitters: A Technical Guide

Executive Summary

The pursuit of highly efficient, stable, and color-pure deep-blue emitters remains one of the most significant bottlenecks in both organic light-emitting diode (OLED) display technology and advanced biological imaging. As a Senior Application Scientist, I have observed that while phosphorescent and thermally activated delayed fluorescence (TADF) materials excel in red and green spectrums, they often suffer from severe operational degradation in the blue regime. Consequently, fluorescent anthracene derivatives have re-emerged as the definitive workhorses for deep-blue emission.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for designing, synthesizing, and integrating novel anthracene-based blue emitters.

Mechanistic Grounding: The Anthracene Core

Anthracene is the quintessential scaffold for blue fluorescent materials due to its1[1]. However, the same planarity that grants anthracene its excellent charge transport properties also makes it highly susceptible to

When anthracene molecules aggregate, they form excimers (excited dimers). Excimer formation severely red-shifts the emission spectrum and broadens the full-width at half-maximum (FWHM), destroying the color purity required for BT.2020 standard displays and causing aggregation-caused quenching (ACQ)[1].

Strategic Molecular Design & Exciton Management

To circumvent ACQ, modern molecular design relies on strategic steric hindrance. By introducing bulky substituent groups at the 9 and 10 positions of the anthracene core—such as2—chemists force the side groups to adopt an orthogonal twist relative to the anthracene plane[2]. This twisted conformation physically blocks adjacent anthracene cores from interacting.

Furthermore, traditional fluorescent emitters are bottlenecked by spin statistics, limiting internal quantum efficiency (IQE) to 25%. To breach this limit, advanced anthracene derivatives employ two primary exciton harvesting mechanisms:

-

Triplet-Triplet Annihilation (TTA): Two long-lived triplet excitons (

) collide to form one emissive singlet exciton ( -

Hybridized Local and Charge Transfer (HLCT): By attaching asymmetric donor/acceptor groups, the molecule forms a high-lying charge transfer state that facilitates reverse intersystem crossing (RISC) from

. This enables 3[3].

Logical relationship of molecular design strategies for anthracene-based blue emitters.

(Note for Drug Development Professionals: Beyond OLEDs, highly fluorescent anthracene derivatives with bulky substituents exhibit exceptional photostability and high PLQY, making them invaluable as 2[2].)

Quantitative Performance Benchmarks

The following table summarizes the quantitative performance of recently developed state-of-the-art anthracene derivatives:

| Emitter / Host Compound | Dopant Used | EQE (%) | CIE Coordinates (x, y) | PLQY (%) | Reference |

| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.30 | (0.133, 0.141) | N/A | 1 |

| DBFtPA | 3Me-1Bu-TPPDA | 7.26 | (0.13, 0.12) | 54.0 | [[4]]() |

| PIAnTPh | N/A (Non-doped) | 8.09 | (0.15, 0.06) | N/A | 3 |

| 9,10-ANTH(BnF)₂ | N/A (Bio-Probe) | N/A | N/A | 85.0 | 2 |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning each critical step contains an inherent quality-control check.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Methodology for synthesizing asymmetric anthracene derivatives (e.g.,1[1])

-

Reagent Preparation: Combine 10-bromo-9-(naphthalen-3-yl)anthracene (1.0 eq) and the corresponding boronic acid (1.2 eq) in a biphasic solvent system of Toluene/Ethanol/Water.

-

Causality: The biphasic system dissolves both the organic precursors and the inorganic base, facilitating the transmetalation step at the interface.

-

-

Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 eq) as the catalyst and 2M K₂CO₃ (aq) as the base.

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or vigorous N₂ bubbling for 30 minutes.

-

Causality: Oxygen rapidly oxidizes the Pd(0) active catalyst species to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid.

-

-

Reflux & Monitoring: Heat to 110 °C for 2 to 12 hours under nitrogen.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is validated as complete when the starting bromide spot (visualized under 254 nm UV) completely disappears.

-

-

Workup: Extract with chloroform, dry the organic layer over anhydrous MgSO₄, and concentrate the solvent. Purify via silica gel column chromatography.

-

Structural Validation: Perform ¹H-NMR spectroscopy.

-

Self-Validation: The disappearance of the singlet proton at the 10-position of the anthracene core (typically ~8.4 ppm) and the appearance of complex aromatic multiplets confirm successful coupling.

-

-

Sublimation: Purify the final powder via vacuum gradient sublimation.

-

Causality: Trace halide or palladium impurities act as severe non-radiative recombination centers (exciton quenchers) in OLED devices.

-

Protocol B: OLED Device Fabrication & Validation

Methodology for integrating anthracene hosts via Vacuum Thermal Evaporation.

Standard multilayer OLED device architecture for anthracene-based emissive layers.

-

Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ and treat with UV-Ozone for 15 minutes.

-

Vacuum Chamber Transfer: Load substrates into a thermal evaporator and pump down to a base pressure of

Torr.-

Causality: High vacuum prevents the oxidation of organic materials and the reactive metal cathode during deposition.

-

-

Layer-by-Layer Deposition:

-

Hole Injection Layer (HIL): Evaporate 2-TNATA (60 nm) at a rate of 1 Å/s.

-

Hole Transport Layer (HTL): Evaporate NPB (15 nm) at 1 Å/s.

-

Emissive Layer (EML): Co-evaporate the anthracene host and the blue dopant to a thickness of 35 nm.

-

Self-Validation: Use dual Quartz Crystal Microbalances (QCM) to independently monitor and lock the deposition rates of the host and dopant, ensuring precise doping concentration (e.g., 5 wt%).

-

Cathode: Deposit LiF (1 nm at 0.1 Å/s) followed by Aluminum (200 nm at 2-5 Å/s).

-

-

Device Validation (J-V-L Profiling): Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a source-measure unit coupled with a spectroradiometer.

-

Self-Validation: Calculate the EQE roll-off at high current densities. A low roll-off validates that the steric hindrance of the anthracene host is successfully preventing triplet-triplet annihilation quenching (TTAQ) and exciton-polaron quenching.

-

References

-

Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.1

-

High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Elsevier.4

-

Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journals. 2

-

Anthracene-Based Emitters for Highly Efficient Deep Blue Organic Light-Emitting Diodes with Narrow Emission Spectrum. Chemical Engineering Journal / ResearchGate. 3

Sources

Methodological & Application

Suzuki coupling for the synthesis of 9-arylanthracenes

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for the Synthesis of 9-Arylanthracenes

Executive Summary & Mechanistic Rationale

9-Arylanthracenes are privileged structural motifs widely utilized in organic light-emitting diodes (OLEDs), fluorescent probes, and advanced active pharmaceutical ingredients (APIs)[1],[2]. However, the synthesis of these scaffolds via the Suzuki-Miyaura cross-coupling of 9-bromoanthracene with arylboronic acids presents a severe kinetic challenge.

The Steric Bottleneck: The 9-position of the anthracene ring is highly congested due to the spatial proximity of the peri-hydrogens at the C1 and C8 positions[3]. This massive steric shield impedes the initial oxidative addition of the Palladium(0) catalyst into the C–Br bond. Furthermore, if the subsequent transmetalation step is sluggish, the catalytic cycle stalls, allowing trace oxygen to drive the homocoupling of the arylboronic acid into unwanted biphenyl side-products[4].

To overcome this, the reaction environment—specifically the catalyst ligand, solvent phase, and activation energy source—must be meticulously engineered. This guide details three field-proven, self-validating protocols to synthesize 9-arylanthracenes, ranging from traditional high-throughput thermal methods to cutting-edge green micellar and mechanochemical approaches.

Visualizing the Catalytic Cycle

Figure 1: Suzuki-Miyaura catalytic cycle for 9-arylanthracene, highlighting the C9 steric bottleneck.

Experimental Workflows & Protocols

Protocol A: Standard Solution-Phase Coupling (High Yield, Scalable)

This classical biphasic approach relies on high thermal energy to force the sterically hindered oxidative addition, making it ideal for robust, gram-scale API synthesis[1],[5].

-

Reagents: 9-Bromoanthracene (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), K₂CO₃ (3.0 eq).

-

Solvent: Toluene / Ethanol / H₂O (Ratio 2:1:1).

-

Causality of Choices: The biphasic solvent system is critical. Toluene dissolves the highly lipophilic 9-bromoanthracene, water dissolves the inorganic K₂CO₃ base necessary for boronic acid activation, and ethanol acts as a phase-transfer bridge. High heat (90 °C) provides the kinetic energy required to bypass the C1/C8 peri-hydrogen steric clash[1].

-

Step-by-Step:

-

Charge a Schlenk flask with 9-bromoanthracene, arylboronic acid, and K₂CO₃.

-

Add the solvent mixture. Crucial Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes. Causality: Trace O₂ will rapidly oxidize the Pd(0) catalyst and promote boronic acid homocoupling.

-

Add Pd(PPh3)4 under a positive Argon stream.

-

Heat to 90 °C and stir vigorously for 16–24 hours.

-

-

Self-Validation System: Monitor via TLC (Hexanes:EtOAc 9:1). 9-Bromoanthracene runs at Rf ~0.6 and quenches 254 nm UV. The successful formation of the 9-arylanthracene is self-validating: it will appear as a new spot that exhibits brilliant sky-blue to violet fluorescence under 365 nm UV light[2].

Protocol B: Green Micellar Aqueous Coupling (Room Temperature)

This protocol utilizes surfactant technology to perform the coupling in water, at room temperature, and under an aerobic atmosphere[4],[6].

-

Reagents: 9-Bromoanthracene (0.5 mmol), Arylboronic acid (1.5 mmol), NEt₃ (3.0 mmol), Pd(dtbpf)Cl₂ (0.03 mmol).

-

Solvent: 2 wt% Kolliphor EL in deionized water (0.5 mL).

-

Causality of Choices: Kolliphor EL (a non-ionic surfactant) forms nanomicelles in water. The hydrophobic cores of these micelles act as nanoreactors. By forcing the 9-bromoanthracene, boronic acid, and catalyst into this highly concentrated microscopic pocket, the reaction rate is drastically accelerated, allowing it to proceed at room temperature[4]. The bulky, electron-rich dtbpf ligand is specifically chosen to accelerate the oxidative addition step.

-

Step-by-Step:

-

Prepare a 2 wt% Kolliphor EL aqueous solution.

-

In a standard vial (no degassing required), add the organic substrates, NEt₃, and the Pd(dtbpf)Cl₂ catalyst[6].

-

Add 0.5 mL of the surfactant solution. Causality: Do not dilute further. High concentration is mandatory; dilution favors the homocoupling biphenyl side-product due to dissolved oxygen[4].

-

Stir vigorously at room temperature for 12 hours.

-

-

Self-Validation System: The reaction mixture will visually transition from a clear dispersion to a thick, opaque suspension. Because the 9-arylanthracene product is entirely insoluble in water, it will precipitate out of the micelles as it forms, driving the reaction forward via Le Chatelier's principle.

Protocol C: Mechanochemical Solid-State Coupling (Solvent-Free)

Mechanochemistry eliminates solvents entirely, relying on kinetic mechanical force to drive the reaction[7],[8].

-

Reagents: 9-Bromoanthracene (8.0 mmol), Arylboronic acid (8.8 mmol), Pd(OAc)₂ (0.009 mmol), DavePhos (0.0135 mmol), CsF (0.9 mmol), 1,5-cyclooctadiene (1,5-cod) additive.

-

Equipment: Stainless-steel ball milling jar (1.5 mL) with stainless-steel balls.

-

Causality of Choices: Mechanical grinding provides the activation energy. Because there is no solvent to solvate the active Palladium intermediates, the olefin additive (1,5-cod) is strictly required. It acts as a molecular dispersant and temporarily coordinates to the Pd center, stabilizing it against aggregation in the solid state[7],[8].

-

Step-by-Step:

-

Load all solid reagents and the 1,5-cod liquid additive into the milling jar.

-

Mill at 25–30 Hz for 3 hours.

-

Extract the resulting powder with a minimal amount of ethyl acetate and filter through a short silica plug.

-

-

Self-Validation System: The physical state of the powder will change, often taking on a distinct fluorescent hue. GC-MS of the crude solid will show near-quantitative conversion with a characteristic molecular ion peak [M]⁺ corresponding to the target 9-arylanthracene.

Quantitative Data & Optimization Summary

The following table summarizes the operational metrics of the three protocols, allowing researchers to select the optimal method based on their specific constraints (e.g., scale, environmental impact, or equipment availability).

| Parameter | Protocol A (Solution-Phase) | Protocol B (Micellar Aqueous) | Protocol C (Mechanochemical) |

| Catalyst / Ligand | Pd(PPh3)4 | Pd(dtbpf)Cl₂ | Pd(OAc)₂ / DavePhos |

| Solvent System | Toluene / EtOH / H₂O | 2 wt% Kolliphor EL in H₂O | None (Solid-State) |

| Temperature | 90 °C | Room Temperature | Ambient (Frictional Heat) |

| Atmosphere | Strict Argon/Nitrogen | Aerobic (Air) | Aerobic (Air) |

| Reaction Time | 16 – 24 hours | 12 hours | 3 hours |

| Typical Yield | 80 – 90% | 75 – 85% | 87 – 97% |

| Primary Side Product | Protodeboronation | Biphenyl (Homocoupling) | Trace unreacted starting mat. |

| Green Metric | High E-Factor (Solvent heavy) | Low E-Factor (Aqueous) | Near-Zero E-Factor |

Troubleshooting & Self-Validating Systems

-

Issue: High levels of Biphenyl (Homocoupling) detected via GC-MS.

-

Causality: The transmetalation step is being outcompeted by oxygen-driven homocoupling of the boronic acid.

-

Resolution: For Protocol A, ensure rigorous degassing. For Protocol B, the reaction mixture is too dilute. Decrease the volume of the Kolliphor EL solution to force the substrates into tighter micellar proximity, which outpaces the oxygen side-reaction[4].

-

-

Issue: Unreacted 9-Bromoanthracene remains after 24 hours.

-

Causality: The oxidative addition complex is stalled due to the C1/C8 steric shield, or the catalyst has precipitated as Pd black.

-

Resolution: Switch to a more electron-rich, sterically demanding ligand. Ligands like dtbpf or DavePhos push electron density into the Pd center, accelerating the oxidative addition into the hindered C–Br bond[7],[6].

-

-

Validation via Fluorescence: Always utilize 365 nm UV light during TLC analysis. The extended π-conjugation of the newly formed C9–Aryl bond shifts the absorption/emission profile, resulting in bright sky-blue or violet emission (λ_em ~490 nm) that is completely absent in the starting materials[2].

References

- Suzuki-Miyaura micellar Cross-Coupling in water, at room temperature and under aerobic atmosphere Università degli Studi di Milano-Bicocca URL

- US8283855B2 - Method for synthesis of anthracene derivative Google Patents URL

- Synthesis and aggregation-induced emission properties of tetraphenylethylene-based oligomers containing triphenylethylene moiety ResearchGate URL

- Anthracenylporphyrins Trinity College Dublin URL

- National Institutes of Health (NIH)

- Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin-Accelerated C–C Coupling Using Mechanochemistry ResearchGate URL

- Sustainable Access to π-Conjugated Molecular Materials via Direct (Hetero)

Sources

- 1. US8283855B2 - Method for synthesis of anthracene derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. boa.unimib.it [boa.unimib.it]

- 5. tara.tcd.ie [tara.tcd.ie]

- 6. boa.unimib.it [boa.unimib.it]

- 7. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Solution-Processed Blue OLED Fabrication using Functionalized Anthracene Derivatives

Executive Summary & Scientific Rationale

The fabrication of Organic Light-Emitting Diodes (OLEDs) via solution processing (spin-coating, inkjet printing) offers a significant cost reduction over vacuum thermal evaporation (VTE).[1][2] However, blue-emitting materials—specifically anthracene derivatives—present a unique "solubility-crystallinity paradox."[1] While anthracene cores provide excellent triplet energy management and stability, their planar structure drives strong

This guide details a robust protocol for fabricating solution-processed blue OLEDs using 9,10-functionalized anthracene derivatives . We focus on overcoming the two primary failure modes in this workflow:

-

Film Morphology: Preventing macro-crystallization during solvent evaporation.

-

Layer Integrity: Achieving solvent orthogonality to prevent the dissolution of the Hole Transport Layer (HTL) during the deposition of the Emissive Layer (EML).

Material Selection: The Molecular Engineering Approach

Standard anthracene is insoluble and unsuitable for solution processing. Successful fabrication requires derivatives engineered for steric hindrance.

The Anthracene Derivative (The Emitter/Host)

We utilize 9,10-di(2-naphthyl)anthracene (ADN) analogues or 9,10-bis(9,9-dialkylfluorenyl)anthracene derivatives.[1]

-

Mechanism: Bulky substituents at the 9,10 positions (e.g., fluorene, carbazole) create a "butterfly" geometry.[1] This steric bulk disrupts the planar stacking of the anthracene core, preventing crystallization in the film state while maintaining the conjugation required for blue emission.

-

Solubility Target: >15 mg/mL in non-polar solvents (Toluene, Chlorobenzene).[1]

The Cross-Linkable HTL (The Foundation)

To deposit the anthracene ink without washing away the underlying layer, the Hole Transport Layer (HTL) must be insolubilized after deposition.[1]

-

Material: Poly-TPD (Poly(4-butylphenyl-diphenylamine)) mixed with a cross-linker, or intrinsically cross-linkable materials like OTPD (oxetane-functionalized).[1]

-

Action: Thermal annealing induces cross-linking, rendering the HTL insoluble to the subsequent toluene/chlorobenzene used for the anthracene layer.

Fabrication Protocol

Equipment & Environment

-

Environment: Nitrogen-filled Glovebox (

ppm, -

Substrates: Pre-patterned Indium Tin Oxide (ITO) on glass.[1]

-

Deposition: Programmable Spin Coater.

Step-by-Step Methodology

Step 1: Substrate Preparation (The Critical Interface) [1]

-

Clean: Sonicate ITO in Deionized Water + Detergent

Acetone -

Activate: UV-Ozone treat for 15 minutes. Why? Increases ITO work function (~4.7 eV) and improves wettability for the aqueous PEDOT:PSS.

Step 2: Hole Injection Layer (HIL) [1]

-

Ink: PEDOT:PSS (Aqueous dispersion).[1]

-

Deposition: Spin at 3000 rpm for 60s.

-

Anneal: 150°C for 15 min in air. Why? Removes residual water which is fatal to OLED lifetime.

Step 3: Cross-Linked Hole Transport Layer (HTL)

-

Ink: Dissolve Cross-linkable Poly-TPD in Chlorobenzene (5 mg/mL).

-

Deposition: Spin at 2000 rpm for 45s inside Glovebox.

-

Cross-linking (Crucial): Bake at 180°C for 30 minutes .

-

Validation: Rinse Test. Place a drop of Chlorobenzene on the film and spin it off. If the film thickness (measured by Profilometer) remains unchanged, the layer is robust.[1]

Step 4: Anthracene Emissive Layer (EML) [1]

-

Ink Formulation:

-

Deposition: Spin at 1500 rpm for 60s. Target thickness: 40–50 nm.

-

Anneal: 80°C for 10 min. Note: Keep temperature low to avoid re-crystallization of the anthracene small molecules.

Step 5: Electron Transport & Cathode (Vacuum Step)

-

Note: While solution-processed ETLs (like ZnO nanoparticles) exist, hybrid methods are currently more reliable for high performance.[1]

-

Transfer to Vacuum Chamber (

Torr).[1] -

Deposit TPBi (30 nm) as ETL.[1]

-

Deposit LiF (1 nm) / Aluminum (100 nm).[1]

Visualization: Orthogonal Solvent Strategy

The success of this protocol relies entirely on the "Orthogonality" of the solvents used. The diagram below illustrates the chemical compatibility logic required to prevent layer intermixing.

Caption: Orthogonal solvent workflow ensuring that the deposition of the Anthracene EML (Toluene) does not dissolve the underlying HTL, achieved via thermal cross-linking.

Characterization & Troubleshooting

Key Performance Metrics (Expected)

| Metric | Value | Note |

| Turn-on Voltage ( | 3.5 – 4.5 V | Higher than VTE due to layer thickness variance.[1] |

| Max Luminance | > 5,000 cd/m² | Dependent on dopant efficiency. |

| EQE (External Quantum Eff.) | 3% – 5% | For fluorescent anthracene systems.[1] |

| CIE Coordinates | (0.15, 0.[1][3]10) | Deep blue required for displays.[1] |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Device Shorting (Ohmic behavior) | Pinholes in EML or HTL.[1] | Increase ink concentration; improve filtration; ensure dust-free substrate. |

| Dark Spots (Grow over time) | Water/Oxygen ingress or pinholes.[1] | Check encapsulation; re-bake PEDOT:PSS to remove moisture. |

| Hazy Film (Milky appearance) | Crystallization of Anthracene.[1][4][5] | Reduce annealing time/temp; Add 5-10% high-boiling solvent (e.g., o-dichlorobenzene) to slow evaporation.[1] |

| Low Efficiency | Interfacial mixing (HTL dissolved).[1] | Verify HTL cross-linking (Rinse Test); ensure EML solvent is strictly non-polar. |

References

-

Review of Solution-Processed OLEDs: Müller, C. D., et al. "Multi-colour organic light-emitting displays by solution processing."[1][2] Nature 421 (2003). [1]

-

Anthracene Solubility & Functionalization: Danel, K., et al. "Blue-emitting anthracenes with bulky substituents."[1] Chemistry of Materials 14.9 (2002). [1]

-

Orthogonal Solvent Strategies: Pu, Y-J., et al. "Solution-processed multilayer OLEDs using orthogonal solvents."[1][2][6] Organic Electronics (2010). [1]

-

Cross-linking HTL Protocols: Mayer, A. C., et al. "Cross-linkable hole-transport materials for solution-processed OLEDs."[1] Advanced Functional Materials. [1]

-

Specific High-Solubility Derivative (BETF): Park, H., et al. "Color Pure and Stable Blue Light Emitting Material Containing Anthracene and Fluorene."[1] Bull. Korean Chem. Soc. (2010). [1][3]

Sources

- 1. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution-processed organic light-emitting devices [oejournal.org]

- 3. academia.edu [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Triplet-Triplet Annihilation Upconversion (TTA-UC) Using Anthracene Derivatives

Introduction to TTA-UC in Advanced Therapeutics and Materials